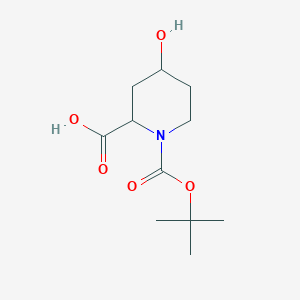
1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid
Overview
Description
Synthesis Analysis
An improved synthesis method for a related compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, utilizes a modified Pictet-Spengler reaction, achieving a 95% yield with minimal racemization. The enantiomeric excess of the final product was notably improved to 99.4% via recrystallization, showcasing the efficacy of this synthesis approach (Liu et al., 2008).
Molecular Structure Analysis
The molecular structure and conformational analysis of a derivative, (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, were elucidated through X-ray analysis. This analysis revealed the Z-configuration of the cyclopropane ring, a disordered carboxylic group, and a trans conformation of the peptide bond. The structure is significantly influenced by hydrogen bonding, which plays a crucial role in its conformational stability (Cetina et al., 2003).
Chemical Reactions and Properties
N-tert.-Butoxycarbonyl-aminomethyl(α-phenyl)phenoxyacetic acid was synthesized and identified as suitable for use as a handle in solid-phase synthesis of peptide α-carboxamides. This highlights the compound's chemical reactivity and its potential application in peptide synthesis (Gaehde & Matsueda, 1981).
Scientific Research Applications
Tert-Butoxycarbonylation Reagent : 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid serves as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids, enabling chemoselective reactions in high yield under mild conditions (Saito, Ouchi, & Takahata, 2006).
Synthesis of Substituted tert-Butyl Carboxylates : This compound is involved in the stereoselective synthesis of substituted tert-butyl carboxylates, which are important for the synthesis of cis and trans isomers in organic chemistry (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Synthesis of Pipecolic Acid Derivatives : It plays a role in the stereoselective synthesis of pipecolic acid derivatives, showcasing its utility in the creation of complex organic molecules (Purkayastha, Shendage, Froehlich, & Haufe, 2010).
Immobilization of Carboxylic Acid Moieties : The compound is used in the efficient methodology for anchoring diverse carboxylic acids to hydroxymethylated resins, a key process in material science and pharmaceutical research (Laborde, Bermejo, Boggián, & Mata, 2008).
Synthesis of Antibiotic Derivatives : It is an intermediate in the preparation of new antibiotic derivatives with antibacterial, anti-inflammatory, or antitumor activity (Veinberg, Petrulyanis, Grigan, Turovskii, Musel, & Lukevic, 1996).
Group Migration in Chemical Synthesis : This compound demonstrates a fast N→O tert-butyloxycarbonyl (Boc) group migration via a base-generated alkoxide, revealing an unusual mechanism in organic synthesis (Xue & Silverman, 2010).
Solid-Phase Synthesis of Peptides : It is used in the solid-phase synthesis of peptide alpha-carboxamides, an important process in peptide and protein research (Gaehde & Matsueda, 2009).
Future Directions
The future directions for the use of “1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid” and similar compounds could involve further exploration of their use in peptide synthesis and other areas of organic synthesis . The development of simple, effective and environmentally compliant organic transformations are increasing sought after as a means to drive sustainable processes .
properties
IUPAC Name |
4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAZZUFIDGXTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




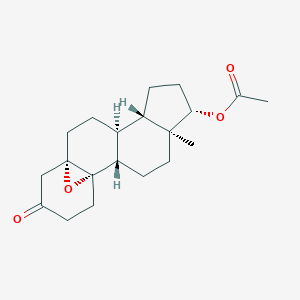
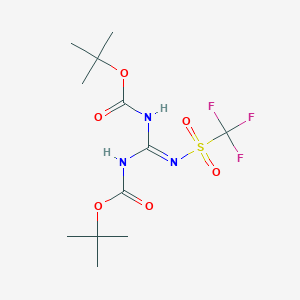
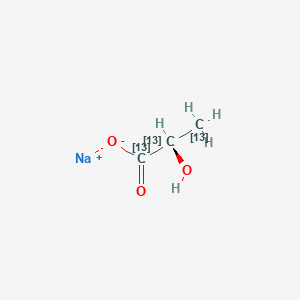
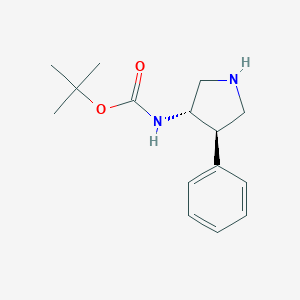
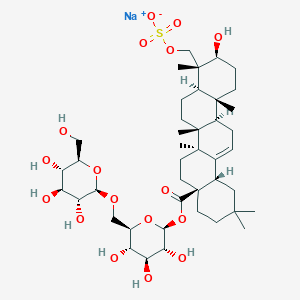

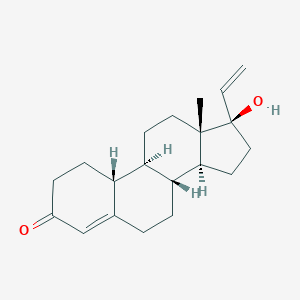





![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)